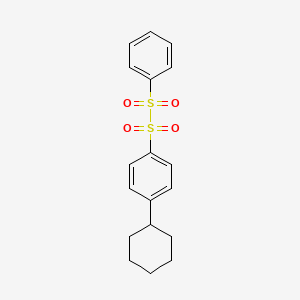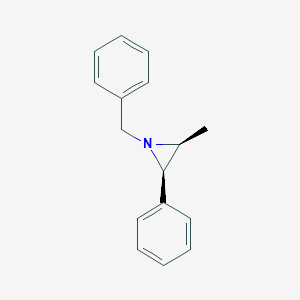![molecular formula C12H22S7 B14244583 [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol CAS No. 342813-90-5](/img/structure/B14244583.png)
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol is a complex organosulfur compound with the molecular formula C₁₂H₂₂S₇ This compound is characterized by its unique structure, which includes multiple sulfur atoms and a dithiane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol typically involves the reaction of 1,4-dithiane-2,5-diol with appropriate thiol-containing reagents . The reaction is carried out in the presence of a catalytic amount of sodium hydroxide in methanol at room temperature (25°C). This method yields the desired compound with a moderate yield of around 55% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane rings into simpler thiol-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of specialized polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of disulfide bonds, which are crucial in many biological processes. The compound can also act as a nucleophile, participating in various substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A well-known sulfur-containing compound used as a protecting group in organic synthesis.
1,4-Dithiane: Similar to [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol but with fewer sulfur atoms and a simpler structure.
2,3-Dihydro-1,4-dithiins: Compounds with similar reactivity but different ring structures.
Propiedades
Número CAS |
342813-90-5 |
|---|---|
Fórmula molecular |
C12H22S7 |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
[5-[[5-(sulfanylmethyl)-1,4-dithian-2-yl]methylsulfanylmethyl]-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C12H22S7/c13-1-9-5-18-11(7-16-9)3-15-4-12-8-17-10(2-14)6-19-12/h9-14H,1-8H2 |
Clave InChI |
KLCYHJOHDHNVQG-UHFFFAOYSA-N |
SMILES canónico |
C1C(SCC(S1)CSCC2CSC(CS2)CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)

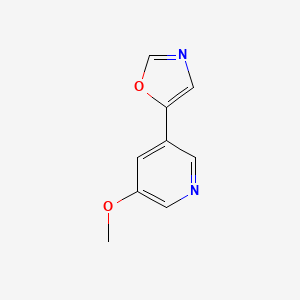
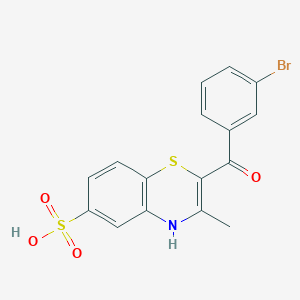
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
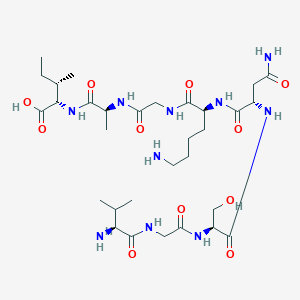
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
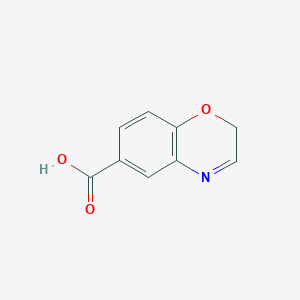
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
